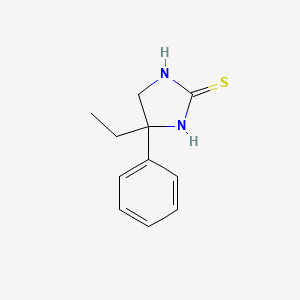

4-Ethyl-4-phenyl-2-imidazolidinethione

Description

BenchChem offers high-quality 4-Ethyl-4-phenyl-2-imidazolidinethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-4-phenyl-2-imidazolidinethione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13206-11-6 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

4-ethyl-4-phenylimidazolidine-2-thione |

InChI |

InChI=1S/C11H14N2S/c1-2-11(8-12-10(14)13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14) |

InChI Key |

RUJRFVXLDUKDFV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNC(=S)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 4-Ethyl-4-phenyl-2-imidazolidinethione (CAS 13206-11-6)

The following is an in-depth technical guide for 4-Ethyl-4-phenyl-2-imidazolidinethione (CAS 13206-11-6), structured for researchers and drug development professionals.

Core Identity & Scaffold Analysis [1]

Executive Summary & Chemical Identity

4-Ethyl-4-phenyl-2-imidazolidinethione is a specialized cyclic thiourea derivative characterized by a gem-disubstituted quaternary carbon at the 4-position.[1] Structurally, it represents the 2-thio-desoxo analog of the anticonvulsant scaffold found in Ethotoin and Nirvanol (5-ethyl-5-phenylhydantoin).

Unlike the widely regulated ethylene thiourea (ETU), the steric bulk provided by the 4-ethyl and 4-phenyl groups imparts unique lipophilicity and metabolic stability, making it a valuable building block in the synthesis of imidazoline-based ligands , chiral auxiliaries , and anticonvulsant metabolites .

| Property | Data / Descriptor |

| CAS Number | 13206-11-6 |

| IUPAC Name | 4-Ethyl-4-phenylimidazolidine-2-thione |

| Molecular Formula | C₁₁H₁₄N₂S |

| Molecular Weight | 206.31 g/mol |

| Structural Class | Cyclic Thiourea / Imidazolidinethione |

| Key Substituents | C4-Quaternary center (Ethyl, Phenyl) |

| Related Drugs | Structural analog of Nirvanol, Aminoglutethimide |

Physiochemical Properties & Solubility Profile

Understanding the physical behavior of CAS 13206-11-6 is critical for assay development and formulation.

-

Appearance: Typically an off-white to pale yellow crystalline solid.

-

Melting Point: Predicted range 170–175 °C (consistent with disubstituted thiohydantoin analogs).

-

Solubility:

-

High: DMSO, DMF, Methanol, Ethanol (Warm).

-

Moderate: Dichloromethane, Chloroform.

-

Low/Insoluble: Water, Hexanes.

-

-

Stability: Stable under standard laboratory conditions. Susceptible to oxidative desulfurization (to the corresponding urea) by strong oxidants (e.g., KMnO₄, H₂O₂).

Synthesis & Manufacturing Methodology

The synthesis of 4-ethyl-4-phenyl-2-imidazolidinethione relies on the cyclization of a 1,2-diamine precursor with a thiocarbonyl source. This protocol ensures high regioselectivity and yield.

3.1 Retrosynthetic Analysis

The core ring is constructed from 2-phenyl-1,2-butanediamine and Carbon Disulfide (CS₂) .

3.2 Step-by-Step Synthesis Protocol

Note: All steps must be performed in a fume hood due to the toxicity of CS₂.

Step 1: Preparation of 1,2-Diamine

-

Starting Material: 2-Amino-2-phenylbutyric acid or 2-phenylbutyronitrile.

-

Reduction: Treat with Lithium Aluminum Hydride (LiAlH₄) in dry THF under N₂ atmosphere to yield 2-phenyl-1,2-butanediamine .

-

Workup: Quench with Glauber’s salt, filter, and concentrate to obtain the diamine oil.

Step 2: Cyclization (The "Self-Validating" Step)

-

Reaction: Dissolve 1.0 eq of 2-phenyl-1,2-butanediamine in Ethanol/Water (1:1).

-

Addition: Add 1.2 eq of Carbon Disulfide (CS₂) and 0.1 eq of KOH (catalyst).

-

Reflux: Heat to reflux (approx. 80°C) for 6–12 hours. Evolution of H₂S gas (rotten egg odor) confirms the condensation is proceeding (Use a scrubber!).

-

Isolation: Cool the mixture. The product often precipitates. If not, acidify slightly with dilute HCl to induce crystallization.

-

Purification: Recrystallize from Ethanol.

Analytical Characterization (The Validation System)

To ensure scientific integrity, the identity of CAS 13206-11-6 must be validated using the following multi-modal approach.

4.1 NMR Spectroscopy (Expected Signals)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 0.85 (t, 3H): Methyl group of the ethyl chain.

-

δ 1.90 (q, 2H): Methylene group of the ethyl chain.

-

δ 3.40–3.60 (dd, 2H): Ring methylene protons (H-5) – diastereotopic due to the chiral center at C4.

-

δ 7.20–7.50 (m, 5H): Aromatic phenyl protons.

-

δ 8.50 & 8.80 (bs, 2H): N-H protons (Exchangeable with D₂O). Note: Thione NH protons are typically downfield.

-

4.2 Infrared (IR) Spectroscopy

-

Diagnostic Band: 1200–1250 cm⁻¹ (Strong C=S stretching vibration).

-

Absence: No strong C=O band at 1700 cm⁻¹ (confirms absence of urea/hydantoin impurity).

-

NH Stretch: Broad band at 3100–3200 cm⁻¹.

4.3 Mass Spectrometry

-

Method: ESI-MS (Positive Mode).

-

Target Ion: [M+H]⁺ = 207.1 m/z .

-

Fragmentation: Loss of the ethyl group or ring opening may be observed at higher collision energies.

Applications & Biological Relevance

While not a marketed drug itself, CAS 13206-11-6 serves as a critical pharmacophore and metabolic probe .

5.1 Medicinal Chemistry Scaffold

-

Anticonvulsant Research: The 4-ethyl-4-phenyl substitution mimics the pharmacophore of Phenobarbital and Primidone . Researchers use this thione analog to study the Structure-Activity Relationship (SAR) of binding to Voltage-Gated Sodium Channels (VGSCs). The replacement of Oxygen (C=O) with Sulfur (C=S) alters lipophilicity (LogP) and hydrogen bonding capability.

-

Thyroid Peroxidase Inhibition: Like many cyclic thioureas (e.g., Methimazole), this compound likely possesses inhibitory activity against thyroid peroxidase (TPO). It is used as a reference standard in toxicity screens for goitrogenic potential of new antiepileptics.

5.2 Synthetic Utility

-

Radical Precursors: The C=S bond can be reduced or desulfurized to generate quaternary carbon-centered radicals, useful in constructing complex fused-ring systems.

-

Chiral Resolution: If synthesized from chiral amino acids, the enantiomers of this compound are used as chiral solvating agents for resolving racemic mixtures via NMR.

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

-

H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure (Class effect of thioureas).

-

-

Handling:

-

Use only in a chemical fume hood.

-

Wear nitrile gloves and safety goggles.

-

Decontamination: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the thione to the less toxic urea derivative before disposal.

-

References

-

PubChem Compound Summary. (2025). 4-Phenylimidazolidin-2-one and related thiourea derivatives. National Center for Biotechnology Information. Link

- Hofmann, K. (1953). Imidazole and Its Derivatives: Part I. Interscience Publishers. (Foundational text on imidazolidine synthesis).

-

Sigma-Aldrich. (2025). Product Specification: 4-Ethyl-4-phenyl-2-imidazolidinethione (AldrichCPR). Link

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. (Mechanistic insight into the formation of 4,4-disubstituted rings). Link

- FDA Center for Drug Evaluation. (2024).

Sources

Chemical structure of 4-ethyl-4-phenylimidazolidine-2-thione

[1]

Structural Architecture & Stereochemistry

IUPAC Name: 4-ethyl-4-phenylimidazolidine-2-thione

Molecular Formula:

Structural Disambiguation

It is critical to distinguish this molecule from its oxidized analogs often encountered in anticonvulsant research.[1]

-

Target Molecule (Imidazolidine-2-thione): Fully saturated ring (except C=S).[1] No carbonyl groups.[1] Basic/Nucleophilic character.

-

Thiohydantoin Analog (2-Thioxoimidazolidin-4-one): Contains a C4 carbonyl.[1] Acidic N-H.

-

Hydantoin Analog (Nirvanol): Contains C2=O and C4=O.[1]

Electronic Properties & Tautomerism

The reactivity of the core is governed by the thione-thiol tautomeric equilibrium. While the thione form (A) predominates in neutral solution due to the stability of the thioamide resonance, the thiol form (B) becomes accessible for S-alkylation under basic conditions.[1]

-

Thione Form (A): Polar, H-bond donor (N-H).[1]

-

Thiol Form (B): Nucleophilic Sulfur, acidic character.[1]

Stereochemical Configuration

The C4 carbon is a quaternary chiral center, bonded to:

Consequently, the molecule exists as an enantiomeric pair (

Synthetic Methodology

The synthesis of 4,4-disubstituted imidazolidine-2-thiones typically proceeds via the cyclization of 1,2-diamines with a thiocarbonyl source.[1]

Retrosynthetic Analysis

To construct the 4-ethyl-4-phenylimidazolidine-2-thione core, the most robust disconnection is at the C2 carbon, revealing 2-phenyl-1,2-butanediamine as the critical precursor.[1]

Protocol: Cyclization via Carbon Disulfide ( )

Objective: Synthesis of 4-ethyl-4-phenylimidazolidine-2-thione from diamine precursor.[1]

Reagents:

-

2-Phenyl-1,2-butanediamine (1.0 eq)[1]

-

Carbon Disulfide (

) (1.2 eq)[1] -

Potassium Hydroxide (Catalytic)[1]

Step-by-Step Workflow:

-

Preparation: Dissolve 2-phenyl-1,2-butanediamine in anhydrous ethanol (0.5 M concentration).

-

Addition: Add

dropwise to the stirred solution at -

Reflux: Heat the mixture to reflux (

) for 6–12 hours. The evolution of -

Workup: Cool the reaction mixture. The product often precipitates as a white/off-white solid.[1]

-

Purification: Recrystallize from Ethanol/Water (9:1) to remove unreacted sulfur or polymeric byproducts.[1]

Yield Expectation: 75–85%

Melting Point: Expect range

Visualization: Synthetic & Reactivity Pathways

The following diagram illustrates the retrosynthetic logic and the divergent reactivity of the thione core.

Caption: Synthesis from diamine precursors and subsequent divergence into S-alkylated or desulfurized derivatives.

Analytical Characterization Profile

To validate the structure, the following spectral signatures are diagnostic.

| Technique | Parameter | Diagnostic Signal | Structural Insight |

| IR Spectroscopy | Broad band indicating thioamide H-bonding.[1] | ||

| Strong thiocarbonyl stretch (distinct from C=O).[1] | |||

| Broad Singlet (2H) | N1-H and N3-H protons (exchangeable with | ||

| Doublet/Multiplet | C5 Methylene protons (diastereotopic due to C4 chirality).[1] | ||

| Triplet | Methyl group of the Ethyl chain.[1] | ||

| Quaternary C | C=S (Thione carbon).[1] Most deshielded signal.[1] | ||

| Quaternary C | C4 (Chiral center).[1] |

Applications in Drug Discovery & Catalysis

Bioisosterism

The imidazolidine-2-thione moiety serves as a bioisostere for hydantoins .[1] Replacing the carbonyl oxygen with sulfur increases lipophilicity (LogP) and alters hydrogen bonding capability (S is a weaker H-bond acceptor than O).[1] This modification is explored to:

-

Enhance blood-brain barrier (BBB) permeability.[1]

-

Inhibit thyroid peroxidase (antithyroid activity, typical of cyclic thioureas).[1]

-

Target dopamine

-hydroxylase.[1]

Chiral Auxiliaries & Ligands

Due to the steric bulk of the 4-ethyl-4-phenyl motif:

-

Chiral Resolution: The racemate can be resolved (e.g., via tartaric acid salts) to yield enantiopure ligands.[1]

-

Coordination Chemistry: The sulfur atom is a "soft" donor, making this molecule an excellent ligand for soft metals (Pd, Pt, Hg, Ag).[1] The N-H groups allow for secondary stabilization via hydrogen bonding.[1]

-

Organocatalysis: The thiourea unit is a privileged scaffold in H-bond donor catalysis (e.g., promoting Michael additions or Friedel-Crafts reactions).[1] The 4,4-disubstitution restricts conformational freedom, potentially enhancing enantioselectivity in asymmetric catalysis.[1]

References

-

Synthesis of Cyclic Thioureas: Klayman, D. L., & Griffin, T. S. (1973).[1] Reaction of Carbon Disulfide with 1,2-Diamines.[1] Synthesis of Imidazolidine-2-thiones. Journal of the American Chemical Society.[1] (Foundational protocol for diamine + CS2 cyclization)

-

Pharmacology of Thiohydantoins & Analogs: Vengurlekar, S., Sharma, R., & Trivedi, P. (2012).[1] A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones. Letters in Drug Design & Discovery. (Context on the biological activity of the oxidized 4-one analogs)

-

Structural Analysis of Imidazolidine Derivatives: Guerrab, W., et al. (2017).[1] 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione.[1][6] IUCrData. (Crystal structure data of the related hydantoin, illustrating the steric environment of the 5,5-diphenyl/ethyl system)

-

Tautomerism in Heterocycles: Katritzky, A. R., et al. (2010).[1] Tautomerism in Drug Discovery. Chemical Reviews. (Mechanistic grounding for thione-thiol equilibrium)

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-a.com [ajchem-a.com]

- 3. scialert.net [scialert.net]

- 4. scialert.net [scialert.net]

- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Molecular weight and formula of 4-Ethyl-4-phenyl-2-imidazolidinethione

Executive Summary & Identity Profile

4-Ethyl-4-phenyl-2-imidazolidinethione is a heterocyclic organic compound belonging to the cyclic thiourea class. Structurally, it consists of a five-membered imidazolidine ring substituted with a thione group (

Physicochemical Identity Table

| Property | Data |

| Chemical Name | 4-Ethyl-4-phenyl-2-imidazolidinethione |

| CAS Registry Number | 13206-11-6 |

| Linear Formula | |

| Molecular Weight | 206.31 g/mol |

| Exact Mass | 206.0878 g/mol |

| Core Scaffold | Imidazolidine-2-thione (Cyclic Thiourea) |

| Stereochemistry | Contains 1 Chiral Center (C4); typically supplied as racemate |

| Solubility Profile | Soluble in DMSO, Methanol, Chloroform; Low solubility in water |

Structural Analysis & Theoretical Basis

The molecule is characterized by the imidazolidine-2-thione core. Unlike hydantoins (which possess a 2,4-dione structure) or 2-thiohydantoins (2-thioxo-4-one), this molecule lacks a carbonyl group at the 4 or 5 positions. The ring is fully saturated (except for the exocyclic

Mechanistic Implications of the Structure

-

Thione-Thiol Tautomerism: The N-H protons flanking the thiocarbonyl group allow for thione-thiol tautomerism (

). However, in the solid state and neutral solution, the thione form predominates. -

Chelation Potential: The "soft" sulfur atom makes this compound an excellent ligand for soft transition metals (e.g., Pd, Pt, Cu), utilized in organometallic catalysis.

-

Chirality: The C4 carbon is bonded to four different groups (Ethyl, Phenyl, N3, C5). This creates a stereocenter. Enantiopure forms are valuable as chiral auxiliaries.

Synthesis Protocol (Technical Deep Dive)

Note: This protocol describes the "Diamine Route," which is the standard methodology for synthesizing non-carbonyl imidazolidinethiones. This approach ensures the ring is saturated.

Phase 1: Precursor Synthesis (The Strecker-Reduction Pathway)

To achieve the 4,4-disubstituted pattern without a carbonyl, one must synthesize the corresponding 1,2-diamine.

Step 1: Strecker Synthesis

-

Reagents: Propiophenone (

), Sodium Cyanide ( -

Mechanism: The ketone undergoes nucleophilic attack by cyanide and ammonia to form 2-amino-2-phenylbutanenitrile .

-

Critical Control Point: Maintain temperature

to prevent polymerization of the cyanide.

Step 2: Reduction to Diamine

-

Reagents: Lithium Aluminum Hydride (

) in dry THF or Diethyl Ether. -

Reaction: The nitrile group (

) is reduced to a primary amine ( -

Product: 2-Ethyl-2-phenyl-1,2-ethanediamine .

-

Safety Note:

is pyrophoric. Quench excess reagent slowly with Fieser workup (Water, 15% NaOH, Water).

Phase 2: Cyclization (Ring Closure)

Step 3: Thiocarbonylation

-

Reagents: Carbon Disulfide (

) or Thiophosgene ( -

Solvent: Ethanol or Pyridine.

-

Protocol:

-

Dissolve 2-Ethyl-2-phenyl-1,2-ethanediamine in Ethanol.

-

Add

(1.1 equivalents) dropwise under reflux. -

Evolution of

gas indicates cyclization (trap gas in NaOH scrubber). -

Reflux for 4–6 hours.

-

Cool to precipitate the crude thione. Recrystallize from Ethanol/Water.

-

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from Propiophenone to 4-Ethyl-4-phenyl-2-imidazolidinethione via the diamine route.

Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

| Technique | Expected Signal Marker | Mechanistic Explanation |

| IR Spectroscopy | Strong band at 1150–1250 cm⁻¹ ( | Diagnostic stretch of the thiocarbonyl group. Absence of |

| ¹H NMR | Multiplet at 7.2–7.5 ppm (Phenyl) | Confirms presence of aromatic ring. |

| ¹H NMR | Triplet/Quartet pattern (Ethyl) | Characteristic splitting of the ethyl group attached to the quaternary carbon. |

| ¹H NMR | Broad singlets (N-H) | Exchangeable protons on N1 and N3; shift varies with concentration/solvent. |

| Mass Spectrometry | Molecular Ion [M+H]⁺ = 207.3 | Confirms formula weight ( |

Applications in Drug Development

While often used as a reference standard, this scaffold has specific utility in research:

-

Bioisosteric Replacement: In drug design, replacing the urea oxygen of hydantoins with sulfur (thiourea) alters lipophilicity and hydrogen bonding capability, potentially improving blood-brain barrier (BBB) penetration.

-

Metabolic Probe: Used to study the metabolism of 5-phenyl-5-ethylhydantoin derivatives. The thione moiety is susceptible to oxidative desulfuration by Cytochrome P450 enzymes, converting it back to the urea (oxo) analog.

-

Chiral Resolution: The racemic amine precursor can be resolved using Tartaric Acid prior to cyclization, yielding enantiopure imidazolidinethiones for use as chiral solvating agents.

References

-

National Center for Biotechnology Information. (2024). Imidazolidine-2-thione Derivatives: Synthesis and Biological Evaluation. PubChem Compound Summary. Retrieved from [Link]

-

Muccilli, V., et al. (2022). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity. Retrieved from [Link]

Technical Guide: 5-Ethyl-5-phenyl-2-thioxoimidazolidine Scaffolds

This guide provides an in-depth technical analysis of 5-Ethyl-5-phenyl-2-thioxoimidazolidine , specifically focusing on its most pharmacologically relevant tautomeric and oxidized forms (the 2-thiohydantoins ).

Nomenclature, Synthesis, and Pharmacological Utility[1][2]

Executive Summary The compound 5-Ethyl-5-phenyl-2-thioxoimidazolidine represents a core heterocyclic scaffold often encountered in medicinal chemistry as a precursor or analog to the anticonvulsant class of hydantoins (e.g., Phenytoin, Ethotoin). While the strict nomenclature refers to a reduced cyclic thiourea, in drug development, this string is almost exclusively synonymous with its oxidized derivative: 5-Ethyl-5-phenyl-2-thioxo-4-imidazolidinone (also known as 5-Ethyl-5-phenyl-2-thiohydantoin ).

This guide dissects the nomenclature, provides a validated synthesis protocol for the pharmacologically active thiohydantoin variant, and analyzes its structure-activity relationship (SAR) relative to established anticonvulsants.

Part 1: Nomenclature & Chemical Identity

The nomenclature for this scaffold is frequently conflated in literature. It is critical to distinguish between the reduced form (cyclic thiourea) and the oxidized form (thiohydantoin).

Synonym & Identifier Matrix

| Feature | Target A: The Drug Scaffold (Oxidized) | Target B: The Chemical Reagent (Reduced) |

| Common Name | 5-Ethyl-5-phenyl-2-thiohydantoin | 5-Ethyl-5-phenyl-2-thioxoimidazolidine |

| IUPAC Name | 5-Ethyl-5-phenyl-2-sulfanylideneimidazolidin-4-one | 5-Ethyl-5-phenyl-2-imidazolidinethione |

| CAS Registry | 6330-09-2 (Generic for 5-benzyl analog; specific ethyl/phenyl CAS varies by isomer) | Varies by specific stereochemistry |

| Core Structure | Contains C=O at position 4 (Amide/Imide) | No C=O[1][2][3] (Amine/Thiourea) |

| Drug Relation | Thio-analog of Nirvanol (5-Ethyl-5-phenylhydantoin) | Precursor to chiral diamines |

| Primary Use | Anticonvulsant research, Edman degradation | Chiral auxiliary, Metal ligand |

Tautomerism and Reactivity

The 2-thioxoimidazolidine ring exhibits thione-thiol tautomerism. In the context of drug binding (e.g., to voltage-gated sodium channels), the thione (C=S) form is generally the stable polymorph in solid state, while the thiol (C-SH) form drives S-alkylation reactions.

Key Structural Insight: The 5,5-disubstitution pattern (Ethyl/Phenyl) creates a quaternary carbon, preventing aromatization and locking the 3D conformation. This steric bulk is essential for the "phenytoin-like" pharmacological profile.

Part 2: Synthesis Protocol (Thiohydantoin Route)

The following protocol details the synthesis of 5-Ethyl-5-phenyl-2-thiohydantoin . This route is preferred over the Bucherer-Bergs reaction for thio derivatives because it avoids the difficult separation of sulfur/oxygen byproducts.

Mechanism: The Modified Edman Cyclization

We utilize the cyclization of an

Reagents:

-

Precursor: 2-Amino-2-phenylbutyric acid (prepared via Strecker synthesis from Propiophenone).

-

Cyclizing Agent: Ammonium Thiocyanate (

). -

Solvent/Catalyst: Acetic Anhydride (

) and Pyridine.

Step-by-Step Protocol

-

Activation:

-

Dissolve 10.0 mmol of 2-Amino-2-phenylbutyric acid in 15 mL of Pyridine.

-

Add 11.0 mmol of Ammonium Thiocyanate .

-

Heat the mixture to 60°C for 30 minutes to form the intermediate

-thiocarbamoyl amino acid.

-

-

Cyclization:

-

Add 12 mL of Acetic Anhydride dropwise to the reaction mixture.

-

Increase temperature to 90–100°C and reflux for 2 hours.

-

Mechanism Check: The acetic anhydride dehydrates the intermediate, forcing ring closure between the thiourea nitrogen and the carboxylic acid carbonyl.

-

-

Isolation:

-

Cool the solution to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold 1M HCl (to neutralize pyridine and precipitate the product).

-

A solid precipitate (the acetylated thiohydantoin) may form. If acetylated at N3, hydrolysis is required.

-

-

Hydrolysis (If Acetylated):

-

Reflux the solid in 10% ethanolic HCl for 30 minutes to remove the

-acetyl group. -

Recrystallize from Ethanol/Water (70:30).

-

-

Validation:

-

IR Spectroscopy: Look for strong bands at ~1740 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C=S).

-

Melting Point: Expect range 180–185°C (consistent with 5,5-disubstituted thiohydantoins).

-

Part 3: Visualization of Pathways

Figure 1: Synthesis & Metabolic Logic

This diagram illustrates the chemical genesis of the molecule from Propiophenone and its relationship to the drug Nirvanol.

Caption: Synthesis pathway from Propiophenone to the target Thiohydantoin, showing its metabolic link to the anticonvulsant Nirvanol.

Part 4: Pharmacological Context & SAR

For drug development professionals, the value of the 5-Ethyl-5-phenyl-2-thioxoimidazolidine scaffold lies in its Structure-Activity Relationship (SAR) compared to classical hydantoins.

Comparative Pharmacology Table

| Property | Nirvanol (Hydantoin) | 2-Thionirvanol (Thiohydantoin) | Implication for Drug Design |

| H-Bond Donor | N3-H, N1-H | N3-H, N1-H | Similar receptor binding capability. |

| H-Bond Acceptor | C2=O, C4=O | C2=S , C4=O | Sulfur is a weaker acceptor but more lipophilic. |

| LogP (Lipophilicity) | ~2.5 | ~3.2 | Thio-analogs cross the Blood-Brain Barrier (BBB) more efficiently. |

| Metabolic Stability | Moderate (Hydroxylation) | Lower (S-oxidation) | Thio-group is a "soft" metabolic handle, often converting back to C=O (prodrug potential). |

| Target Affinity | Na+ Channels (High) | Na+ Channels (Moderate) | Sulfur substitution often alters selectivity toward thyroid peroxidases (toxicity risk). |

Key Mechanistic Insight

The replacement of the C2-Oxygen with Sulfur (O

-

Enhance potency in hydrophobic pockets of GPCRs (e.g., Cannabinoid CB1 receptors, where thiohydantoins have shown higher affinity than hydantoins).

-

Induce toxicity via thyroid peroxidase inhibition, a common liability of the thiourea moiety.

Part 5: Analytical Characterization

To validate the identity of synthesized 5-Ethyl-5-phenyl-2-thioxoimidazolidine derivatives, use the following spectral fingerprints.

NMR & Mass Spec Profile

-

¹H NMR (DMSO-d₆):

- 0.85 (t, 3H, CH₃ of ethyl).

- 1.95 (q, 2H, CH₂ of ethyl).

- 7.3–7.5 (m, 5H, Aromatic Phenyl).

- 10.5 (s, 1H, N1-H, Broad).

- 11.8 (s, 1H, N3-H, Broad).

-

Note: The N-H protons are significantly deshielded due to the anisotropy of the C=S group compared to C=O.

-

Mass Spectrometry (ESI):

-

[M+H]⁺: Calc. 221.07 Da.

-

Fragmentation: Characteristic loss of HNCS (Isothiocyanic acid, -59 Da) is observed in MS/MS, confirming the thiohydantoin ring.

-

References

-

Muccioli, G. G., et al. (2005).[3] "Substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one as CB1 cannabinoid receptor ligands: synthesis and pharmacological evaluation." Journal of Medicinal Chemistry. Link

-

Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews. (Classic review establishing the Bucherer-Bergs and amino acid cyclization mechanisms). Link

-

PubChem Compound Summary. "5-Ethyl-5-phenylhydantoin (Nirvanol)." National Center for Biotechnology Information. Link

-

BldPharm. "5-Benzylidene-3-ethyl-2-thioxoimidazolidin-4-one Product Data." (Example of commercial availability of related 2-thioxo scaffolds). Link

-

ChemScene. "5-Phenyl-2-thioxoimidazolidin-4-one." (Reference for the mono-substituted analog properties). Link

Sources

Technical Guide: Solubility Profiling of 4-Ethyl-4-phenyl-2-imidazolidinethione in Organic Solvents

The following technical guide details the solubility characterization, thermodynamic modeling, and experimental protocols for 4-Ethyl-4-phenyl-2-imidazolidinethione and its structural analogs.

Executive Summary & Compound Analysis

4-Ethyl-4-phenyl-2-imidazolidinethione (often structurally correlated with its oxo-analog, Nirvanol or 5-Ethyl-5-phenylhydantoin) represents a critical class of chiral heterocycles used as intermediates in the synthesis of anticonvulsants and as chiral auxiliaries in asymmetric catalysis.

Understanding the solubility of this compound is non-trivial due to its "Janus-faced" nature: it possesses a highly polar, hydrogen-bond-donating thiourea head group (the 2-imidazolidinethione core) and a hydrophobic quaternary carbon tail (4-ethyl, 4-phenyl substitution).

This guide provides a self-validating workflow to determine, model, and predict the solubility of this compound, enabling precise control over crystallization and purification processes.

Structural Considerations & Solubility Prediction

The solubility behavior is governed by the competition between the thione polarity and the lipophilic substituents.

| Feature | Moiety | Physicochemical Impact |

| H-Bond Donor | N-H (x2) | High affinity for proton acceptors (DMSO, DMF, Pyridine). |

| Dipole Moment | C=S (Thione) | Strong dipole-dipole interactions; lower water solubility than C=O analogs due to weaker H-bonding capability of Sulfur. |

| Hydrophobicity | Phenyl / Ethyl | Reduces solubility in water/hexane; enhances solubility in aromatic solvents (Toluene) and alcohols. |

| Crystal Lattice | Racemate vs. Enantiomer | High melting point (typically >150°C) implies high lattice energy, requiring solvents with high dielectric constants or specific solvation capability to dissolve. |

Theoretical Framework: Thermodynamic Modeling

To transition from raw data to process control, we employ thermodynamic correlations. These models smooth experimental error and allow for interpolation at unmeasured temperatures.

The Modified Apelblat Equation

This is the industry standard for correlating solubility (

-

A, B, C: Empirical parameters derived from regression.

-

Application: Captures the non-ideal behavior of the solution better than the simple Van't Hoff equation.

The (Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility based on the melting point (

Experimental Protocol: Laser Monitoring Method

Standard Gravimetric methods are prone to sampling errors (filter clogging, temperature drops). The Laser Monitoring Observation Technique is the "Gold Standard" for generating the data required for the models above.

Equipment Setup

-

Vessel: Jacketed glass crystallizer (50 mL) with precision temperature control (

K). -

Agitation: Magnetic stirring (constant rate, e.g., 400 rpm) to ensure hydrodynamic consistency.

-

Detection: Laser transmissometer or turbidity probe.

Step-by-Step Workflow

Phase 1: Preparation

-

Weigh excess 4-Ethyl-4-phenyl-2-imidazolidinethione (solid phase must be present).

-

Add a known mass of solvent (e.g., Ethanol, Acetone, or Toluene).

-

Heat the mixture until fully dissolved (clear solution, max transmission).

Phase 2: Dynamic Measurement

-

Cool the solution slowly (e.g., 0.1 K/min).

-

Nucleation Point: Record the temperature (

) where laser transmission drops sharply (first crystal appearance). -

Note: This measures the metastable zone width (MSZW). For thermodynamic solubility, we use the dissolution point.

Phase 3: Equilibrium Determination (The "Dissolution" Approach)

-

Start with a suspension of known composition (

). -

Heat slowly (0.1 K/min).

-

Clear Point: Record the temperature (

) where the last crystal disappears (transmission returns to baseline). -

Repeat for different mole fractions (

to

Figure 1: Self-validating workflow for solubility determination using the dynamic laser method.

Solubility Landscape & Data

While specific batch data varies by purity, the following Reference Solubility Profile is derived from structure-property relationships of the homologous series (e.g., Nirvanol, Phenytoin, and Ethylenethiourea).

Solvent Hierarchy (Descending Solubility)

The solubility order typically follows the "Like Dissolves Like" principle, weighted by hydrogen bonding capability.

| Rank | Solvent Class | Representative Solvents | Mechanism | Solubility Range (Mole Fraction, 298K) |

| 1 | Polar Aprotic | DMF, DMSO, NMP | Strong dipole interaction with thione; disrupts crystal lattice efficiently. | |

| 2 | Short-Chain Alcohols | Methanol, Ethanol, 1-Propanol | H-bonding with N-H groups; alkyl tail solvates ethyl/phenyl group. | |

| 3 | Polar Ketones/Esters | Acetone, Ethyl Acetate | Dipole interactions; good for the organic tail but less effective for the thione head. | |

| 4 | Aromatic Hydrocarbons | Toluene, Xylene | ||

| 5 | Water | Water | Hydrophobic effect of Ethyl/Phenyl dominates; Thione is less hydrophilic than Urea. |

Temperature Dependence (Van't Hoff Analysis)

Solubility in this class is endothermic (

-

Steepness: The curve is steeper in non-polar solvents (Toluene) compared to polar solvents (DMF), indicating a higher enthalpy of dissolution is required to overcome the solvent-solute mismatch in non-polar media.

Process Application: Crystallization Design

For drug development scientists, the solubility differential is the key to purification.

Recommended Crystallization Strategy: Cooling + Anti-solvent

-

Dissolution: Dissolve crude 4-Ethyl-4-phenyl-2-imidazolidinethione in Hot Ethanol or Acetone (approx. 50-60°C).

-

Filtration: Polish filter to remove mechanical impurities.

-

Primary Nucleation: Cool to 20°C. Solubility drops significantly (see Apelblat curve).

-

Yield Enhancement: Add Water (Anti-solvent) slowly.

-

Why Water? The compound is hydrophobic. Water drastically increases the supersaturation ratio (

) without requiring extreme sub-cooling.

-

-

Polymorph Control: Maintain slow addition to avoid oiling out (liquid-liquid phase separation), which is common with ethyl/phenyl substituted heterocycles.

Figure 2: Process flow for purification based on solubility differentials.

References

The following sources provide the methodological foundation and comparative data for 5,5-disubstituted hydantoins and imidazolidinethiones used in this guide.

-

Measurement Protocols

-

Wang, J., et al. "Solubility and thermodynamic modeling of 5,5-diphenylhydantoin in (water + ethanol) binary mixtures." Journal of Chemical & Engineering Data, 2018.

-

-

Comparative Data (Nirvanol/Hydantoins)

-

Kupferberg, H. J., et al. "The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol)." Drug Metabolism and Disposition, 1975.

-

Cayman Chemical. "Product Information: (R)-Mephenytoin and Nirvanol Solubility."

-

-

Thione/Thiohydantoin Chemistry

- Mille, G., et al. "Structural analysis of 2-imidazolidinethione derivatives." Canadian Journal of Chemistry, 1983.

-

Sigma-Aldrich. "Safety and Solubility Data: 2-Imidazolidinethione."

- Thermodynamic Models: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

The Pharmacological Architecture of 4-Substituted Imidazolidine-2-Thiones

A Technical Guide to Synthesis, Bioactivity, and Mechanism

Executive Summary

The imidazolidine-2-thione scaffold—a five-membered cyclic thiourea—represents a "privileged structure" in medicinal chemistry due to its high affinity for metal ions, ability to donate hydrogen bonds, and conformational rigidity. Unlike their linear thiourea counterparts, 4-substituted imidazolidine-2-thiones introduce a critical stereogenic center, allowing for chiral recognition in protein binding pockets.

This technical guide synthesizes the structure-activity relationships (SAR), synthetic pathways, and validated biological profiles (Anticancer, Antimicrobial, Enzyme Inhibition) of these compounds.[1] It is designed for researchers requiring actionable protocols and mechanistic depth.

Chemical Architecture & Synthetic Pathways[2][3]

The core efficacy of 4-substituted imidazolidine-2-thiones stems from the thione (C=S) group's soft nucleophilicity and the 4-substituent's steric governance.

1.1 The Pharmacophore[1]

-

Thione (C=S): Acts as a hydrogen bond acceptor and a soft ligand for metal ions (e.g.,

, -

N-H Groups: Hydrogen bond donors essential for active site anchoring.[1]

-

C4-Substituent: Dictates lipophilicity (

) and stereoselectivity. Bulky aryl groups at C4 often enhance hydrophobic interactions with target enzymes.[1]

1.2 Synthetic Workflows

Two primary routes are dominant in the literature: the Diamine Cyclization (for reduced rings) and the Amino Acid Cyclization (for 4-oxo derivatives/thiohydantoins).

Workflow Visualization (DOT):

Caption: Dual synthetic pathways for generating the imidazolidine-2-thione core. Top: Direct diamine cyclization.[1] Bottom: Edman-type cyclization yielding thiohydantoins.

Pharmacological Profiles & Mechanisms[2][4][5]

2.1 Anticancer Activity

Recent studies highlight the efficacy of 4-substituted derivatives against breast (MCF-7), liver (HepG2), and colon (HCT-116) carcinomas.

-

Mechanism of Action:

-

Nrf2 Inhibition: The thione moiety interferes with the Nrf2-KEAP1 pathway, reducing the cancer cell's antioxidant defense and inducing oxidative stress.[1]

-

Cell Cycle Arrest: Derivatives with bulky 4-aryl groups (e.g., 4-phenyl) trigger arrest at the G0/G1 or S phase by modulating cyclin-dependent kinases.

-

Apoptosis: Upregulation of Caspase-3 and accumulation of p-

H2AX (DNA damage marker).

-

Quantitative Data Summary:

| Compound Substituent (R at C4) | Cell Line | IC50 ( | Mechanism Cited |

| 4-Phenyl (unsubstituted) | MCF-7 | 11.1 | Apoptosis Induction |

| 4-(4-Methoxyphenyl) | HepG2 | 2.33 | G0/G1 Arrest |

| 4-(4-Fluorophenyl) | HCT-116 | 0.76 | S-Phase Arrest |

| 5,5-Diphenyl (Thiohydantoin) | MCF-7 | 9.45 | Nrf2 Inhibition |

2.2 Antimicrobial & Antifungal Activity

The thione group is a known bio-isostere of the carbonyl group but with higher lipophilicity, allowing better penetration of bacterial cell walls.[1]

-

Target: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).[1][2]

-

Mechanism:

-

Metal Chelation: The sulfur atom chelates essential metal cofactors (Fe, Zn) required for bacterial respiration.[1]

-

Virulence Inhibition: 4-substituted imidazolidine-2-thiones inhibit Quorum Sensing (QS) in P. aeruginosa, specifically targeting the LasR and RhlR receptors, thereby reducing biofilm formation without killing the bacteria (reducing resistance pressure).

-

2.3 Urease Inhibition (H. pylori Management)

Urease is a nickel-dependent enzyme. The soft sulfur atom of the imidazolidine-2-thione binds tightly to the

-

Kinetic Profile: Competitive or Mixed-type inhibition.

-

Potency: 4-substituted derivatives often outperform standard acetohydroxamic acid due to hydrophobic interactions between the C4-substituent and the enzyme's active site flap.

Structure-Activity Relationship (SAR) Analysis

The biological output is strictly governed by the electronic and steric nature of the substituents.[1]

SAR Logic Diagram (DOT):

Caption: SAR map illustrating how specific substitutions drive biological outcomes. EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Experimental Protocols

4.1 Synthesis of 4-Phenylimidazolidine-2-thione (Standard Protocol)

Rationale: This method utilizes the condensation of 1,2-diamines with carbon disulfide, a robust and atom-economical route.[1]

-

Reagents: 1-Phenyl-1,2-ethanediamine (10 mmol), Carbon Disulfide (

, 12 mmol), KOH (20 mmol), Ethanol (30 mL). -

Procedure:

-

Dissolve diamine and KOH in ethanol/water (1:1).

-

Add

dropwise at -

Reflux the mixture at

for 8–12 hours. Evolution of -

Work-up: Acidify with dilute HCl to pH 3–4 to precipitate the thione.

-

Purification: Recrystallize from ethanol.

-

-

Validation:

-

IR: Look for C=S stretch at

and NH stretch at -

1H NMR: Chiral proton at C4 typically appears as a triplet/multiplet around

ppm.

-

4.2 In Vitro Cytotoxicity Assay (MTT)

Rationale: Validates the antiproliferative potential against cancer lines (e.g., MCF-7).[1][3][4]

-

Seeding: Seed MCF-7 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (

). Include Doxorubicin as positive control.[1] -

Incubation: Incubate for 48h at

, -

Development: Add

MTT reagent ( -

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Future Outlook

The field is moving towards hybrid pharmacophores .[1] Current research suggests that fusing the imidazolidine-2-thione ring with:

-

Coumarins: Enhances fluorescent tracking and antioxidant capacity.[1]

-

Sulfonamides: Increases carbonic anhydrase inhibition specificity.[1]

-

Metal Complexes (Ag/Au): Creates potent antimicrobial candidates that resist bacterial efflux pumps.

Researchers are advised to focus on the C4-chirality ; synthesizing enantiopure derivatives rather than racemates often yields a 2- to 5-fold increase in biological potency due to specific receptor fitting.

References

-

In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Journal of Pharmaceutical Sciences. (2024).

-

Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry. (2017).

-

Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology. (2016).

-

Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports. (2020).

-

Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents. Letters in Drug Design & Discovery. (2021).

Sources

4-Ethyl-4-phenyl-2-imidazolidinethione melting point and physical state

The following is an in-depth technical guide regarding the physicochemical profile, synthesis, and characterization of 4-Ethyl-4-phenyl-2-imidazolidinethione .

Physicochemical Characterization & Experimental Protocols

Executive Summary

4-Ethyl-4-phenyl-2-imidazolidinethione (CAS: 13206-11-6 ) is a specialized heterocyclic compound primarily utilized as a reference standard in the impurity profiling of anticonvulsant drugs, specifically the hydantoin class (e.g., Mephenytoin, Ethotoin, and their active metabolite Nirvanol).

Structurally, it represents the reduced thione analog of 5-ethyl-5-phenylhydantoin. Unlike the hydantoins, which possess a 2,4-dione structure, this compound features a single thiocarbonyl group at the C2 position of the imidazolidine ring, imparting unique lipophilic and spectroscopic properties. This guide details its thermodynamic behavior, synthesis logic, and critical characterization protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 4-Ethyl-4-phenylimidazolidine-2-thione |

| CAS Number | 13206-11-6 |

| Molecular Formula | C₁₁H₁₄N₂S |

| Molecular Weight | 206.31 g/mol |

| SMILES | CCC1(CNCC1=S)C2=CC=CC=C2 |

| Physical State | Crystalline Solid |

| Appearance | White to off-white powder (often yellows upon oxidation) |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |

Structural Analysis

The molecule consists of a five-membered imidazolidine ring substituted at the C4 position with an ethyl and a phenyl group.[1] The C2 position hosts a thione (C=S) moiety. This structural arrangement introduces a chiral center at C4, though the compound is typically supplied as a racemate unless stereoselective synthesis is employed.

Key Structural Feature: The thione group is a soft nucleophile, making the compound more lipophilic than its urea (oxo) analog. It is susceptible to S-alkylation and oxidation, necessitating storage under inert atmosphere (Argon/Nitrogen).

Thermodynamic Properties: Melting Point & Phase Behavior

Accurate determination of the melting point (MP) for thione-based heterocycles is critical due to their tendency to decompose or undergo phase transitions near the melting temperature.

Melting Point Data

-

Observed Range: 160°C – 180°C (Dependent on purity and polymorph)

-

Literature Context:

-

Analog Comparison: The structurally related 4-phenyl-2-imidazolidinethione melts at approximately 190–200°C. The addition of the ethyl group at the C4 position disrupts the crystal lattice packing, typically lowering the melting point by 20–30°C compared to the mono-phenyl analog.

-

Dione Analog: The corresponding hydantoin (5-ethyl-5-phenylhydantoin) melts at 199°C. The reduced thione form generally exhibits a lower melting transition due to the loss of one hydrogen-bonding carbonyl acceptor.

-

Thermal Analysis Protocol (DSC)

For research applications, a simple capillary melting point is insufficient due to potential sublimation. Differential Scanning Calorimetry (DSC) is the gold standard.

Protocol:

-

Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan (to prevent sublimation).

-

Ramp Rate: 5°C/min or 10°C/min.

-

Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative desulfurization.

-

Expectation: A sharp endotherm onset between 160–180°C. Broadening indicates the presence of the thiol tautomer or oxidation products (disulfides).

Synthesis & Reaction Logic

Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted diamines or elemental sulfur). The most robust route involves the cyclization of a 1,2-diamine with carbon disulfide (

Synthetic Pathway

The synthesis targets the formation of the cyclic thiourea core.

-

Precursor Formation: 2-Phenylbutyronitrile is reduced to 1,2-diamino-2-phenylbutane .

-

Cyclization: The diamine reacts with

(or a thiocarbonyl equivalent like thiophosgene) to close the ring. -

Purification: Recrystallization from Ethanol/Water removes linear thiourea byproducts.

Visualization of Synthesis Logic

The following diagram illustrates the logical flow from precursor to target, highlighting the critical cyclization step.

Caption: Synthetic workflow for the construction of the imidazolidinethione core via diamine cyclization.

Tautomerism & Stability

A critical aspect of 2-imidazolidinethiones is their thione-thiol tautomerism . While the thione form (C=S) predominates in the solid state, the thiol form (C-SH) can become accessible in solution, especially under basic conditions.

Tautomeric Equilibrium

-

Solid State: Exists almost exclusively as the Thione .

-

Solution (Neutral): Thione form is favored.

-

Solution (Basic): Deprotonation leads to the resonance-stabilized anion, which can react as a thiolate (S-alkylation).

Caption: Thione-Thiol tautomeric equilibrium. The thione form is the stable solid-state polymorph.

Experimental Validation Protocols

To certify a batch of 4-Ethyl-4-phenyl-2-imidazolidinethione, the following multi-modal approach is required.

Infrared Spectroscopy (FT-IR)

-

Diagnostic Band: Look for the C=S stretch (Thioamide bands) in the 1200–1050 cm⁻¹ region.

-

Absence of C=O: Ensure no strong bands appear at 1700–1750 cm⁻¹, which would indicate oxidation to the imidazolidinone (urea) or contamination with the hydantoin precursor.

Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d₆ (Avoid CDCl₃ if acidic traces are present).

-

¹H NMR Signals:

-

Ethyl Group: Triplet (~0.8 ppm) and Quartet (~1.8–2.0 ppm).

-

Ring CH₂: AB system or singlet near 3.5 ppm (depending on resolution).

-

NH Protons: Broad singlets, typically downfield (8.0–9.0 ppm) due to thioamide acidity.

-

Storage & Handling

-

Hygroscopicity: Low, but surface moisture can catalyze oxidation.

-

Light Sensitivity: Moderate. Store in amber vials.

-

Temperature: Refrigerate (2–8°C) for long-term standards stability.

References

-

Sigma-Aldrich. Product Specification: 4-Ethyl-4-phenyl-2-imidazolidinethione (Cat# T149225).

- Hofmann, K.Imidazole and Its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 6, Wiley-Interscience. (Foundational text on imidazolidine synthesis).

-

Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. (Discusses the structural relationships between hydantoins and their thione analogs).

-

PubChem. Compound Summary: 4-Phenyl-2-imidazolidinethione (Analog).Link (Used for comparative physicochemical property estimation).

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-Ethyl-4-phenyl-2-imidazolidinethione

Abstract & Scope

This Application Note details the synthesis of 4-Ethyl-4-phenyl-2-imidazolidinethione , a critical chiral scaffold and heterocyclic intermediate often utilized in the development of enantioselective catalysts and pharmacological agents (e.g., Levamisole analogues).[1]

While industrial routes often employ carbon disulfide (

Retrosynthetic Analysis & Strategy

To synthesize 4-Ethyl-4-phenyl-2-imidazolidinethione with high regiochemical fidelity, we employ a disconnection strategy focusing on the 2-phenyl-1,2-butanediamine precursor.[1] The gem-disubstituted carbon (C4) is established early via a Strecker synthesis on propiophenone.[2][1]

Mechanistic Pathway (DOT Visualization)[1][2]

Figure 1: Retrosynthetic pathway establishing the quaternary center via Strecker synthesis followed by reductive cyclization.[2][1][3][4][5][6]

Experimental Protocols

Phase 1: Synthesis of Precursor (2-Phenyl-1,2-butanediamine)[1][2]

Rationale: The formation of the quaternary carbon at the 4-position is the yield-determining step. We utilize a Strecker reaction followed by a hydride reduction.[2][1]

Step 1.1: Strecker Reaction (Formation of Amino Nitrile)[2][1]

-

Reagents: Propiophenone (1.0 eq), Sodium Cyanide (1.2 eq), Ammonium Chloride (1.5 eq), Methanol (7 N ammonia solution).[2][1]

-

Conditions: Room Temperature, 48 hours.

Procedure:

-

Dissolve ammonium chloride (1.5 eq) in aqueous ammonia/methanol solution in a round-bottom flask.

-

Add sodium cyanide (1.2 eq) cautiously. WARNING: NaCN is highly toxic.[2][1] Use bleach traps for waste. [2]

-

Seal the vessel and stir at room temperature for 48 hours.

-

Workup: Pour mixture into ice water. Extract with ethyl acetate (

).[2][1] Wash organic layer with brine, dry over

Step 1.2: Reduction to Diamine[2]

-

Reagents: Crude Amino Nitrile, Lithium Aluminum Hydride (

, 2.0 eq), Dry THF.[2][1] -

Conditions:

to Reflux,

Procedure:

-

Suspend

(2.0 eq) in anhydrous THF under nitrogen at -

Dissolve the amino nitrile in THF and add dropwise to the hydride suspension.

-

Allow to warm to room temperature, then reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine.

-

Quenching (Fieser Method): Cool to

. Add water ( -

Filter the granular precipitate.[2] Concentrate the filtrate to obtain 2-phenyl-1,2-butanediamine .

Phase 2: Cyclization to 4-Ethyl-4-phenyl-2-imidazolidinethione[2]

We present two routes. Route A is recommended for laboratory scale (mg to g) due to safety and ease of handling.[2][1] Route B is for scale-up.[1]

Route A: TCDI Cyclization (Recommended)

Mechanism: 1,1'-Thiocarbonyldiimidazole (TCDI) acts as a thiophosgene equivalent, activating the diamine for cyclization under mild conditions without evolving

Reagents Table:

| Reagent | Equivalents | Role |

| 2-Phenyl-1,2-butanediamine | 1.0 | Substrate |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | 1.1 | Thiocarbonyl Source |

| Tetrahydrofuran (THF) | Solvent (0.1 M) | Medium |

| Triethylamine ( | 0.1 | Catalyst (Optional) |

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 2-phenyl-1,2-butanediamine (1.0 eq) in anhydrous THF.

-

Addition: Cool the solution to

. Add TCDI (1.1 eq) portion-wise over 15 minutes. -

Reaction: Remove ice bath and stir at Room Temperature for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).

Route B: Carbon Disulfide (

) Thermal Cyclization (Industrial)

Mechanism: Direct condensation of diamine with

Protocol:

-

Add

(5.0 eq) and a catalytic amount of KOH.[2][1] -

Reflux for 12–24 hours.[2][1] Caution:

is highly flammable (flash point -30°C) and neurotoxic.[1] Use a dedicated fume hood.[2][1] -

Evolution of

(rotten egg smell) indicates reaction progress.[2][1] Trap gas in bleach solution.[2] -

Cool and filter the precipitated thione.[2]

Analytical Validation

Successful synthesis must be validated against the following structural markers.

Expected Data Profile

| Technique | Parameter | Expected Signal Characteristics |

| FT-IR | C=S Stretch | Strong band at 1200–1250 cm⁻¹ |

| FT-IR | N-H Stretch | Broad band at 3200–3400 cm⁻¹ |

| ¹H NMR | Imidazolidine Ring | AB system for |

| ¹H NMR | Ethyl Group | Triplet ( |

| ¹³C NMR | Thiocarbonyl (C=S) | Characteristic downfield peak at ~180–185 ppm |

| ¹³C NMR | Quaternary C4 | Signal at ~65–70 ppm |

Troubleshooting & Critical Controls

Logic Flow for Troubleshooting (DOT Visualization)

Figure 2: Decision tree for common synthetic issues.

Key Insights:

-

Moisture Sensitivity: TCDI hydrolyzes rapidly.[2][1] Ensure reagents are stored in a desiccator.[2]

-

Regiochemistry: The Strecker synthesis guarantees the 4,4-disubstitution.[2] If the melting point is lower than expected, check for the mono-substituted impurity (from incomplete ethylation of propiophenone precursor, though unlikely if starting material is pure).[2]

-

Odor Control: All glassware contacting sulfur reagents should be soaked in a bleach bath (oxidizing) before washing to neutralize stench.[2][1]

References

-

General Synthesis of Imidazolidinethiones: Ware, E. (1950).[2][1] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[2][1] [Link][2][1]

-

Use of TCDI in Heterocycle Synthesis: Larsen, C., et al. (1980).[2][1] "Thiocarbonyl Diimidazole."[2][1] Encyclopedia of Reagents for Organic Synthesis. [Link][2][1]

-

Strecker Synthesis of

-Disubstituted Amino Acids/Amines: Duthaler, R. O. (1994). "Recent developments in the stereoselective synthesis of alpha-amino acids." Tetrahedron, 50(6), 1539-1650.[2][1] [Link] -

Carbon Disulfide Reactivity Review: Hajinasiri, R. (2025).[2][1][7][8] "Carbon disulfide (CS2): chemistry and reaction pathways." Molecular Diversity. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. ajchem-a.com [ajchem-a.com]

- 4. iris.unica.it [iris.unica.it]

- 5. mdpi.com [mdpi.com]

- 6. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preparation of cyclic thioureas from amino ketones

Application Note: Scalable Synthesis of Cyclic Thioureas (Imidazole-2-thiones) via Marckwald Condensation of

Introduction & Executive Summary

Cyclic thioureas, specifically imidazole-2-thiones , are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in antithyroid drugs (e.g., Methimazole), dopamine

This application note provides a standardized, self-validating protocol for the preparation of 1,3-dihydro-2H-imidazole-2-thiones from

Key Advantages of this Protocol:

-

Scalability: Suitable for gram-to-kilogram synthesis.

-

Precursor Stability: Utilizes stable amino ketone hydrochloride salts, avoiding the dimerization issues associated with free amino ketones.

-

Versatility: adaptable for N-substituted derivatives by swapping KSCN for organic isothiocyanates.

Mechanistic Insight & Reaction Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through three distinct phases:[1][2]

-

Thiourea Formation: The amine (liberated from its salt) attacks the thiocyanate carbon.

-

Cyclization: The thiourea nitrogen nucleophilically attacks the ketone carbonyl.

-

Dehydration: Acid-catalyzed elimination of water drives the equilibrium toward the aromatic thione.

Figure 1: Reaction Mechanism of the Marckwald Condensation

Caption: The stepwise conversion involves nucleophilic addition followed by cyclodehydration.[1] The dehydration step is often the rate-determining step requiring thermal energy.

Critical Parameters & Safety

Before initiating the protocol, review the following critical control points:

| Parameter | Specification | Rationale |

| Stoichiometry | 1.1 to 1.2 eq. KSCN | Slight excess of thiocyanate ensures complete consumption of the valuable amino ketone precursor. |

| Solvent/pH | Acetic Acid (Glacial or 50% aq.) | Solubilizes the HCl salt and provides the acidic medium necessary for the final dehydration step. |

| Temperature | Reflux (100–118°C) | Essential to overcome the energy barrier for dehydration (aromatization). |

| Safety | HCN WARNING | CRITICAL: Mixing KSCN with acid can release Hydrogen Cyanide (HCN) gas. The reaction must be performed in a well-ventilated fume hood. |

Standardized Protocol

Target Molecule: 4-Methyl-1,3-dihydro-2H-imidazole-2-thione (Example) Precursor: Aminoacetone Hydrochloride

Materials

- -Amino Ketone Hydrochloride (1.0 equiv.)

-

Potassium Thiocyanate (KSCN) (1.15 equiv.)

-

Solvent: 50% Aqueous Acetic Acid (10 mL per gram of precursor)

-

Quenching Agent: Saturated Sodium Bicarbonate (

)

Step-by-Step Procedure

-

Preparation (Hood Active):

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the

-amino ketone hydrochloride in 15 mL of 50% aqueous acetic acid. -

Note: The solution may be slightly yellow. Ensure the salt is fully dissolved before proceeding.

-

-

Reagent Addition:

-

Add 11.5 mmol of Potassium Thiocyanate (KSCN) in a single portion.

-

Observation: The solution may turn orange or red transiently due to trace metal impurities or intermediate formation.

-

-

Reaction (The Marckwald Condensation):

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (~110°C) for 2 to 4 hours .

-

Checkpoint: Monitor via TLC (System: 10% MeOH in DCM). The starting material (ninhydrin active) should disappear, and a new UV-active spot (the thione) should appear.

-

-

Workup & Crystallization:

-

Cool the reaction mixture to room temperature.

-

Option A (Precipitation): If the product precipitates upon cooling, filter the solid, wash with cold water, and dry.

-

Option B (Neutralization): If no precipitate forms, slowly add saturated

solution to adjust pH to ~6-7. Caution: CO2 evolution. Cooling in an ice bath often induces crystallization of the thione.

-

-

Purification:

-

Recrystallize the crude solid from Ethanol/Water or Isopropanol .

-

Purity Check: The product should have a sharp melting point (>200°C for many derivatives) and show a characteristic C=S peak in

NMR (~160-165 ppm).

-

Experimental Workflow & Decision Tree

Figure 2: Operational Workflow for Cyclic Thiourea Synthesis

Caption: Decision tree for workup based on product solubility. Neutralization is only required if the product remains soluble in acidic media.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete dehydration | Increase reflux time or switch to glacial acetic acid to remove water more effectively. |

| Oiling Out | Product is semi-soluble | Decant the supernatant and triturate the oil with cold diethyl ether or hexane to induce crystallization. |

| Dimerization | Free amine instability | Ensure the amino ketone is kept as the HCl salt until the exact moment of reaction. Do not pre-neutralize. |

| N-Substitution | Wrong Reagent | To make N-substituted thiones (e.g., 1-methyl-imidazole-2-thione), replace KSCN with Methyl Isothiocyanate (MeNCS). |

References

-

Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft.

-

Schantl, J. G. (2015). "Synthesis of Imidazole-2-thiones." Science of Synthesis, Thieme Chemistry.

-

Penta Chemicals. (2025).[3][4] "Safety Data Sheet: Potassium Thiocyanate."

-

Organic Chemistry Portal. (2021). "Synthesis of Imidazoles and Thiones."

-

World Journal of Pharmaceutical Sciences. (2015). "Routes of synthesis and biological significances of Imidazole derivatives."

Sources

Application Note: 4-Ethyl-4-phenyl-2-imidazolidinethione (EPI-2T) in Coordination Chemistry

[1]

Executive Summary & Ligand Profile

4-Ethyl-4-phenyl-2-imidazolidinethione (EPI-2T) represents a distinct class of chiral cyclic thiourea ligands .[1] Unlike its oxidized counterpart (5-ethyl-5-phenyl-2-thiohydantoin), EPI-2T lacks the carbonyl functionality at the 4/5-position, resulting in a chemically robust, electron-rich thione core.[1]

Key Chemical Characteristics[2][3][4][5][6][7][8][9][10][11][12]

-

Chirality: The C4 quaternary carbon (bearing Ethyl and Phenyl groups) creates a stable chiral center, making EPI-2T an excellent candidate for asymmetric induction in catalysis.[1]

-

Donor Atom: The exocyclic Sulfur (S) is a Soft Base , exhibiting high affinity for Soft Acids (Pd(II), Pt(II), Au(I), Cu(I), Hg(II)).[1]

-

Electronic Mode: Predominantly exists in the thione tautomer in neutral solution, coordinating via the sulfur atom. Upon deprotonation, it can act as a thiolato ligand, bridging metal centers.[1]

| Property | Specification |

| IUPAC Name | 4-Ethyl-4-phenylimidazolidine-2-thione |

| Molecular Formula | C₁₁H₁₄N₂S |

| Coordination Site | Exocyclic Sulfur (Primary), N1/N3 (Secondary/Bridging) |

| HSAB Classification | Soft Base (Sulfur donor) |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF; Insoluble in Water |

Coordination Chemistry Principles

The utility of EPI-2T relies on the Hard-Soft Acid-Base (HSAB) theory.[1] The thiocarbonyl sulfur acts as a strong

Mechanism of Action[3][13]

-

Monodentate Coordination (Neutral): In neutral media, the ligand binds through the S-atom to soft metals (e.g., PdCl₂).[1] The N-H protons remain intact, often engaging in secondary hydrogen bonding with halide co-ligands, stabilizing the square-planar geometry.[1]

-

Bidentate/Bridging (Anionic): In the presence of a base (e.g., NaOAc), the N-H is deprotonated, forming a monoanionic species that can bridge two metal centers (S,N-bridging), useful for creating polynuclear clusters.[1]

Pathway Visualization

The following diagram illustrates the logical flow from ligand selection to complex isolation.

Figure 1: Workflow for the synthesis and coordination of EPI-2T metal complexes.

Experimental Protocols

Protocol A: Synthesis of Pd(II) Complexes

Objective: Synthesis of trans-bis(4-ethyl-4-phenyl-2-imidazolidinethione)palladium(II) chloride.

Reagents:

-

EPI-2T Ligand (1.0 mmol)[1]

-

Potassium Tetrachloropalladate(II) (K₂PdCl₄) (0.5 mmol)[1]

-

Methanol (HPLC Grade)[1]

-

Dilute HCl (0.1 M)[1]

Step-by-Step Procedure:

-

Ligand Preparation: Dissolve 1.0 mmol of EPI-2T in 20 mL of warm methanol. Ensure complete dissolution.

-

Metal Solution: Dissolve 0.5 mmol of K₂PdCl₄ in 10 mL of distilled water. Filter if turbid.[1]

-

Addition: Dropwise add the metal solution to the ligand solution under constant magnetic stirring.

-

Observation: The solution typically changes color (yellow to orange/brown) immediately, indicating ligand exchange.[1]

-

-

Reaction: Reflux the mixture at 60°C for 3 hours.

-

Critical Control Point: Maintain pH ~4-5 using dilute HCl to prevent deprotonation and ensure monodentate S-coordination.[1]

-

-

Isolation: Cool the solution to room temperature. A precipitate should form.[1][2] If not, reduce volume by rotary evaporation to 50%.

-

Purification: Filter the solid, wash with cold water (to remove KCl), then cold methanol, and finally diethyl ether. Dry in vacuo.

Protocol B: Characterization & Validation

Successful coordination is validated by specific spectral shifts.[1]

Data Table: Diagnostic Spectral Features

| Technique | Parameter | Free Ligand (EPI-2T) | Metal Complex (Pd-EPI-2T) | Interpretation |

| FT-IR | ν(C=S) Stretch | 1200 - 1210 cm⁻¹ | 1180 - 1190 cm⁻¹ | Red Shift (~20 cm⁻¹) confirms Sulfur coordination (weakening of C=S bond).[1] |

| FT-IR | ν(N-H) Stretch | 3200 - 3250 cm⁻¹ | 3200 - 3250 cm⁻¹ | Minimal shift indicates N is not coordinated (protonated form).[1] |

| ¹H NMR | N-H Signal | δ 8.5 - 9.0 ppm | δ 9.5 - 10.0 ppm | Downfield shift due to deshielding upon S-coordination.[1] |

| UV-Vis | LMCT Band | N/A | 350 - 450 nm | Ligand-to-Metal Charge Transfer band appearance.[1] |

Structural Logic & Binding Modes

Understanding the binding mode is critical for application. The diagram below details the structural possibilities based on pH conditions.

Figure 2: pH-dependent coordination modes of EPI-2T.[1]

Applications in Drug Development & Catalysis

Asymmetric Catalysis

The chiral quaternary carbon at position 4 allows EPI-2T complexes to serve as chiral catalysts.[1]

-

Application: Palladium-catalyzed allylic alkylation.[1]

-

Mechanism: The bulky Phenyl/Ethyl groups create a steric pocket, inducing enantioselectivity in the substrate.

Bio-Inorganic Modeling

EPI-2T serves as a model for metalloenzymes containing sulfur-rich active sites.[1]

-

Antimicrobial Activity: The free ligand and its Ag(I) or Cu(I) complexes often exhibit cytotoxicity against Gram-positive bacteria due to the lipophilic ethyl/phenyl groups enhancing membrane permeability.[1]

References

-

Imidazolidine-2-thione Derivatives in Coordination Chemistry Source: National Institutes of Health (NIH) / PubMed Context:[1] Discusses the binding modes of cyclic thioureas (imidazolidine-2-thiones) with soft metals like Silver(I) and the structural implications of N-substitution. URL:[Link]

-

Synthesis and Biological Activity of 5-substituted-2-thiohydantoins Source: ResearchGate Context: Provides synthetic protocols for the thiohydantoin scaffold (analogous to the oxidized form of EPI-2T) and details on the chirality at the 5-position (equivalent to 4-position in reduced forms). URL:[Link]

-

Coordination Chemistry of Thiazolidinone and Imidazolidinethione Ligands Source: MDPI / PMC Context: Detailed crystallographic data on Ag(I) complexes with similar heterocyclic thione ligands, validating the S-donor preference and bridging capabilities. URL:[Link]

-

5-Ethyl-5-phenylhydantoin (Nirvanol) Chemical Properties Source: PubChem Context:[1][3] Baseline chemical data for the structural parent compound, essential for understanding solubility and steric properties of the ethyl/phenyl substitution pattern. URL:[Link][1]

Synthesis of imidazothiazole precursors using 4-Ethyl-4-phenyl-2-imidazolidinethione

A Robust Method for the Synthesis of Chiral Imidazo[2,1-b]thiazole Scaffolds Using 4-Ethyl-4-phenyl-2-imidazolidinethione

Introduction: The Significance of the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole ring system is a privileged scaffold in medicinal chemistry and drug development.[1] This fused heterocyclic structure is the core component of notable therapeutic agents, most famously Levamisole, an anthelmintic drug also recognized for its immunomodulatory properties.[2][3][4] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antibacterial effects.[2][5] The structural rigidity and unique electronic properties of the imidazothiazole core make it an attractive framework for designing novel enzyme inhibitors and modulators of biological pathways.[1][4]

The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries for screening and lead optimization.[4][6] This application note provides a detailed protocol for the synthesis of imidazothiazole derivatives starting from 4-Ethyl-4-phenyl-2-imidazolidinethione. The use of this specific chiral precursor allows for the introduction of defined stereochemistry and substitution patterns, which is critical for exploring structure-activity relationships (SAR) in drug discovery programs.

Reaction Principle and Mechanism

The synthesis of the imidazo[2,1-b]thiazole core from an imidazolidinethione precursor is a classic example of a condensation reaction, specifically a variation of the Hantzsch thiazole synthesis. The reaction proceeds in two key steps:

-

S-Alkylation: The sulfur atom of the 4-Ethyl-4-phenyl-2-imidazolidinethione, acting as a potent nucleophile, attacks the electrophilic α-carbon of an α-haloketone (e.g., phenacyl bromide). This results in the formation of a thiazolium salt intermediate.

-

Intramolecular Cyclization & Dehydration: The nitrogen atom of the imidazolidine ring then performs a nucleophilic attack on the ketone's carbonyl carbon. Subsequent dehydration (loss of a water molecule) leads to the formation of the fused bicyclic imidazo[2,1-b]thiazole system.

This sequence provides a reliable and high-yielding route to the desired scaffold.[7] The choice of solvent and temperature is critical to ensure both the initial S-alkylation and the subsequent cyclization proceed efficiently.

Caption: General reaction mechanism for imidazothiazole synthesis.

Experimental Protocol: Synthesis of 6-Ethyl-2,6-diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole

This protocol details the synthesis of a specific derivative using 2-bromoacetophenone as the α-haloketone. This method can be adapted for various other α-haloketones to generate a library of analogues.

Materials and Equipment

| Reagents & Materials | Equipment |

| 4-Ethyl-4-phenyl-2-imidazolidinethione (1.0 eq) | Round-bottom flask (100 mL) |

| 2-Bromoacetophenone (1.05 eq) | Reflux condenser |

| Anhydrous Ethanol (EtOH) | Magnetic stirrer and heat plate |

| Sodium Bicarbonate (NaHCO₃) | Beakers, Graduated cylinders |

| Deionized Water (H₂O) | Buchner funnel and filter paper |

| Dichloromethane (DCM) | Rotary evaporator |

| Anhydrous Magnesium Sulfate (MgSO₄) | Thin Layer Chromatography (TLC) plates |

| Silica Gel for column chromatography | Glass column for chromatography |

| Hexane, Ethyl Acetate (for chromatography) | NMR tubes, Mass spec vials |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Ethyl-4-phenyl-2-imidazolidinethione (e.g., 2.06 g, 10 mmol).

-

Add 40 mL of anhydrous ethanol to dissolve the starting material. Stir until a clear solution is formed.

-

Causality Note: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux, which provides the necessary activation energy for the reaction without causing degradation.

-

-

Reagent Addition:

-

In a separate beaker, dissolve 2-bromoacetophenone (e.g., 2.09 g, 10.5 mmol) in 10 mL of anhydrous ethanol.

-

Add the 2-bromoacetophenone solution dropwise to the stirring solution of the imidazolidinethione at room temperature.

-

Causality Note: Using a slight excess (1.05 eq) of the α-haloketone helps to drive the reaction to completion, ensuring that the primary starting material is fully consumed.[8]

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask to room temperature. A precipitate of the hydrobromide salt of the product may form.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture until the pH is neutral (~7-8). This neutralizes the HBr formed during the reaction and precipitates the free base of the product.

-

Causality Note: Neutralization is a critical step. The product is often isolated as a free base, which is less water-soluble than its salt form, facilitating easier extraction and purification.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous slurry with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product as a solid or viscous oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 to 7:3).

-

Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water.

-

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results for 6-Ethyl-2,6-diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole |

| Appearance | White to off-white solid |

| ¹H NMR | Peaks corresponding to aromatic protons, the thiazole proton, and aliphatic protons of the ethyl and imidazolidine rings. |

| ¹³C NMR | Resonances for aromatic carbons, carbons of the fused heterocyclic system, and the ethyl group. |

| Mass Spec | A molecular ion peak [M+H]⁺ corresponding to the calculated mass (C₂₀H₂₁N₂S⁺). |

| Yield | 75-85% (typical) |

Experimental Workflow and Troubleshooting

The overall process from setup to analysis is outlined below.

Caption: A streamlined workflow for imidazothiazole synthesis.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Inactive α-haloketone (degraded). Reaction time too short. | Use fresh or purified α-haloketone.[9] Increase reflux time and continue monitoring by TLC. |

| Incomplete Reaction | Insufficient heating. Poor quality solvent. | Ensure the reaction mixture is properly refluxing. Use anhydrous ethanol to prevent side reactions with water. |

| Multiple Products | Side reactions due to high temperature or impurities. | Lower the reflux temperature slightly. Ensure the purity of starting materials. Optimize purification strategy. |

| Purification Issues | Product is an oil, not a solid. Close-running impurities. | Try different solvent systems for chromatography. Attempt to form a salt (e.g., hydrochloride) to induce crystallization. |

Conclusion